
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various applications, including detergents, fabric softeners, and disinfectants. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil, making it an effective emulsifier.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride typically involves the quaternization of dimethylamine with a long-chain alkyl halide, followed by the introduction of the acetyloxyethoxy group. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. The quaternization reaction is carried out in reactors equipped with stirring and heating capabilities. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, the products can include various substituted ammonium compounds.
Hydrolysis Products: The major products of hydrolysis are the corresponding alcohol and acetic acid.
Aplicaciones Científicas De Investigación
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and fabric softeners due to its surfactant properties.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged surfaces, enhancing the compound’s ability to disrupt microbial cell walls and membranes.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Similar structure but with a shorter alkyl chain.
Uniqueness
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride is unique due to the presence of the acetyloxyethoxy group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
144009-06-3 |
|---|---|
Fórmula molecular |
C22H46ClNO3 |
Peso molecular |
408.1 g/mol |
Nombre IUPAC |
2-(2-acetyloxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C22H46NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(3,4)18-19-25-20-21-26-22(2)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LVYZWLXQBJEDQZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCOC(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


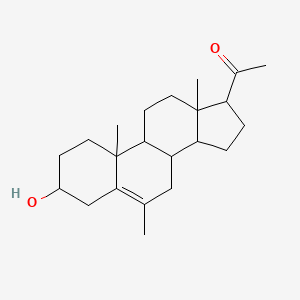
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)

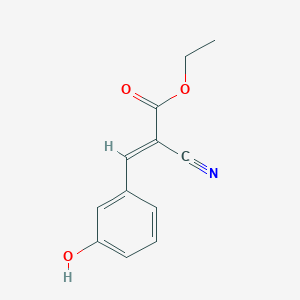

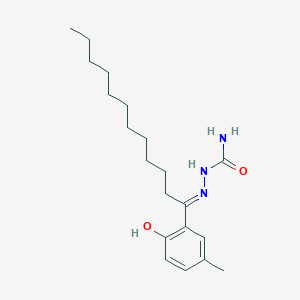
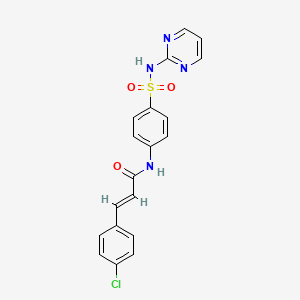

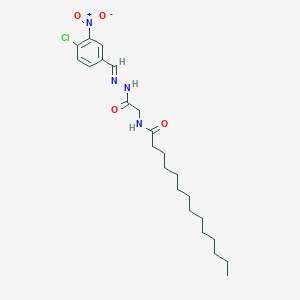
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
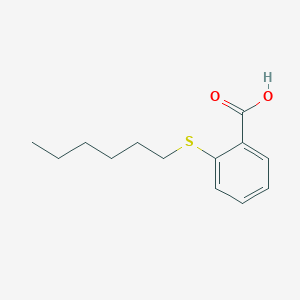


![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11998270.png)
